1,2,4-Trimethylbenzene-D12
Overview
Description
1,2,4-Trimethylbenzene, also known as pseudocumene, is an organic compound with the chemical formula C6H3(CH3)3 . It is classified as an aromatic hydrocarbon and is a flammable colorless liquid with a strong odor . It is nearly insoluble in water but soluble in organic solvents . It occurs naturally in coal tar and petroleum (about 3%) .
Synthesis Analysis
Industrially, 1,2,4-Trimethylbenzene is isolated from the C9 aromatic hydrocarbon fraction during petroleum distillation . Approximately 40% of this fraction is 1,2,4-trimethylbenzene . It is also generated by methylation of toluene and xylenes and the disproportionation of xylene over aluminosilicate catalysts .Molecular Structure Analysis
The molecular formula of 1,2,4-Trimethylbenzene is C9H12 . The molecular weight is 120.1916 .Chemical Reactions Analysis
The atmospheric oxidation mechanism of 1,2,4-trimethylbenzene initiated by OH radicals has been investigated using quantum chemistry calculations . The initiation of the reaction is dominated by OH addition to C1, C3, and C5 to form 1,2,4-TMB-OH adducts .Physical and Chemical Properties Analysis
1,2,4-Trimethylbenzene is a clear, colorless liquid with a distinctive, aromatic odor . It has a molecular weight of 120.2, a boiling point of 337°F, a freezing point of -77°F, and a specific gravity of 0.88 . It is nearly insoluble in water but soluble in organic solvents .Scientific Research Applications
Kinetic Investigation
1,2,4-Trimethylbenzene (TMB124) has been extensively studied in kinetic investigations. A detailed chemical kinetic model involving 544 species and 3248 reactions was established to understand TMB124's low-temperature oxidation. This research enriches the understanding of TMB124's chemistry, facilitating further model development and validation (Weng et al., 2017).
Solvent Use in Liquid Scintillation Counting
1,2,4-Trimethylbenzene is often used as a solvent in liquid scintillation counting solutions. Its presence in the serum of individuals exposed to solvent vapor during handling of these solutions has been quantified, highlighting its role in such specific scientific applications (Kenndler et al., 1989).
Biodegradability Studies
The biodegradability of 1,2,4-Trimethylbenzene under different anaerobic conditions (denitrifying and sulfate-reducing) has been explored. This research provides insights into its behavior in contaminated aquifers, which is crucial for assessing environmental impact and remediation strategies (Fichtner et al., 2019).
Chemical Synthesis
1,2,4-Trimethylbenzene is used in chemical synthesis, such as the production of durene (1,2,4,5-Tetramethylbenzene) by methylation, which is important for manufacturing high-end polyesters (Wen et al., 2022).
Study of Decay Dynamics
The decay dynamics of photoexcited 1,2,4-trimethylbenzene have been investigated using time-resolved photoelectron imaging. This study provides insights into the ultrafast internal conversion processes in excited states, which is valuable for understanding molecular dynamics (Liu et al., 2015).
Application in Temperature Measurements
1,2,4-Trimethylbenzene's fluorescence properties under high temperatures and pressures have been studied, suggesting its potential use for temperature measurements in turbulent flows (Orain et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1,2,4-trideuterio-3,5,6-tris(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-5-8(2)9(3)6-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHJZXXIDMPWGX-ZPMNDIOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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